Tert-butyl 5-(aminomethyl)pyridine-2-carboxylate
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Overview
Description
Tert-butyl 5-(aminomethyl)pyridine-2-carboxylate is an organic compound with the molecular formula C11H17N3O2 and a molecular weight of 223.27 g/mol . It is a white solid that is relatively stable under common experimental conditions but may be unstable in the presence of strong acids and oxidants . This compound is primarily used as a protecting group and intermediate in organic synthesis .
Preparation Methods
The preparation of tert-butyl 5-(aminomethyl)pyridine-2-carboxylate typically involves the reaction of 2-amino-5-(aminomethyl)pyridine with di-tert-butyl dicarbonate (BOC2O) to generate the desired product . This reaction is generally carried out at room temperature and requires appropriate solvent treatment and reaction time control . Industrial production methods may vary, but they often follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
Tert-butyl 5-(aminomethyl)pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl 5-(aminomethyl)pyridine-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 5-(aminomethyl)pyridine-2-carboxylate involves its role as a protecting group in organic synthesis. It protects the amine functional group by forming a stable carbamate linkage, preventing unwanted reactions during subsequent synthetic steps . The molecular targets and pathways involved depend on the specific application and the compounds being synthesized.
Comparison with Similar Compounds
Tert-butyl 5-(aminomethyl)pyridine-2-carboxylate can be compared with other similar compounds, such as:
- Tert-butyl 3-(aminomethyl)phenylcarbamate
- Tert-butyl-trans-3-(aminomethyl)cyclohexylcarbamate
- Tert-butyl 4-formyl-3-pyridinylcarbamate
These compounds share similar structural features and are used for similar purposes in organic synthesis. this compound is unique in its specific application as a protecting group for amine functional groups in pyridine derivatives .
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
tert-butyl 5-(aminomethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9-5-4-8(6-12)7-13-9/h4-5,7H,6,12H2,1-3H3 |
InChI Key |
HNCLGNRYBHDWNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C=C1)CN |
Origin of Product |
United States |
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